rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis
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Overview
Description
rac-(2R,4S)-4-Benzylpiperidine-2-carboxylic acid, cis: is a chiral compound with significant interest in organic chemistry and pharmaceutical research. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The presence of the benzyl group and the piperidine ring makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and piperidine derivatives.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions, often involving the use of strong bases like sodium hydride or lithium diisopropylamide.
Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides under basic conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide or carbon monoxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Continuous Flow Reactors: To enhance reaction efficiency and scalability.
Catalysts: Use of specific catalysts to improve reaction rates and selectivity.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the benzyl group to a benzyl alcohol or benzaldehyde.
Reduction: Reduction reactions can reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzylpiperidine-2-methanol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways: It may modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
rac-(2R,4S)-4-Phenylpiperidine-2-carboxylic acid, cis: Similar structure but with a phenyl group instead of a benzyl group.
cis-(2S,4S)-4-Hydroxyproline: Similar piperidine ring structure but with a hydroxy group.
Uniqueness: rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H17NO2 |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
(2S,4R)-4-benzylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12-9-11(6-7-14-12)8-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2,(H,15,16)/t11-,12-/m0/s1 |
InChI Key |
NNFRPINCKNGGAJ-RYUDHWBXSA-N |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CNC(CC1CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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